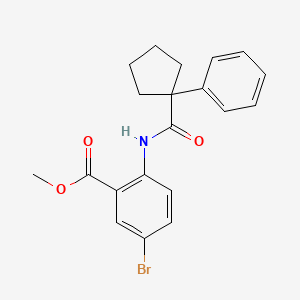

Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate” is a chemical compound with the molecular formula C20H20BrNO3 and a molecular weight of 402.28 . It is used in scientific research and has diverse applications, ranging from drug synthesis to material science.

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C20H20BrNO3. It includes a benzoate group, a bromine atom, and a phenylcyclopentyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Complex Synthesis and Characterization

In the realm of complex synthesis, Methyl 5-bromo-2-((phenylcyclopentyl)carbonylamino)benzoate contributes to the creation of novel compounds. Pogány et al. (2017) detailed the synthesis of high spin mononuclear iron(III) complexes, using derivatives of phenyl benzoate, which underwent Fries rearrangement, leading to the production of 2-hydroxybenzophenone analogues. These were used to create pentadentate Schiff base ligands, indicating the compound's role in complex molecular architecture (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).

Building Blocks in Asymmetric Synthesis

The compound serves as a building block in the synthesis of various organic molecules. Trost et al. (2004) demonstrated its use in creating 5H-oxazol-4-ones, a heterocyclic ring system, through a microwave-assisted cyclization process. These compounds are pivotal in the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, showcasing the utility of this compound in creating diverse molecular structures (Trost, Dogra, & Franzini, 2004).

Antiviral Activity Research

In the field of antiviral research, derivatives of the compound have shown potential. Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines substituted at position 5, demonstrating inhibitory activity against retrovirus replication in cell culture. The study highlights the compound's relevance in developing antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Role in Chemical Reactions and Catalysis

Drewes et al. (1995) explored the compound's role in chemical reactions, particularly in metal-mediated reactions of α-bromomethyl-propenoate esters. Their research demonstrates the compound's functionality in the synthesis of cyclic products, which is crucial for understanding its behavior in various chemical environments (Drewes, Taylor, Ramesar, & Field, 1995).

Photopromoted Carbonylation Studies

Mu et al. (2009) investigated the photopromoted carbonylation of bromobenzene, catalyzed by cobalt salts, where this compound was produced under specific conditions. This study is pivotal in understanding the compound's formation and behavior under photopromoted conditions (Mu, Jia, Yin, Zhou, Cui, & Gao, 2009).

Properties

IUPAC Name |

methyl 5-bromo-2-[(1-phenylcyclopentanecarbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO3/c1-25-18(23)16-13-15(21)9-10-17(16)22-19(24)20(11-5-6-12-20)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFNSPVHIWOOEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(Benzotriazol-2-yl)hexyl]benzotriazole](/img/structure/B2992785.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)

![9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole](/img/structure/B2992790.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2992796.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2992802.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2992803.png)

![1,3,8,8-Tetramethyl-5-(4-phenylmethoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2992805.png)